

Comparative toxicity assessment of Cyclopentadecanone and its analogues

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Compound of Interest

Compound Name: **Cyclopentadecanone**

Cat. No.: **B167302**

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Comparative Toxicity Assessment: Cyclopentadecanone and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of **Cyclopentadecanone** and its analogues, focusing on key safety endpoints relevant to human health and environmental impact. The information is compiled from various scientific sources to support research and development activities.

Overview of Synthetic Musks

Synthetic musks are broadly categorized into nitromusks, polycyclic musks, and macrocyclic musks. Due to toxicological concerns, the use of nitromusks has declined.^[1] Macroyclic musks, the chemical group to which **Cyclopentadecanone** belongs, are generally considered to be of lower toxicological concern compared to nitro and polycyclic musks.^[2]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **Cyclopentadecanone** and selected analogues.

Table 1: Acute and Repeated Dose Toxicity

| Compound | Test | Species | Route | Value | Reference |
|----------------------------|---|---------|--------|----------------------|-----------|
| Cyclopentadecanone | Acute Oral LD50 | Rat | Gavage | > 5000 mg/kg | [3][4] |
| Cyclopentadecanone | Repeated Dose Toxicity (OECD 422) | Rat | Gavage | NOAEL: 100 mg/kg/day | [5] |
| ω -Pentadecalactone | Repeated Dose Toxicity (90-day, OECD 408) | Rat | Gavage | NOAEL: 250 mg/kg/day | [6] |
| Oxacyclohexadecen-2-one | Repeated Dose Toxicity (4-week) | Rat | Gavage | NOEL: 1000 mg/kg/day | [6] |

NOAEL: No Observed Adverse Effect Level; NOEL: No Observed Effect Level

Table 2: Genotoxicity

| Compound | Test Type | System | Result | Reference |
|----------------------------|--------------------------------|-----------------------|---------------------------|-----------|
| Cyclopentadecanone | Ames Test | <i>S. typhimurium</i> | Non-mutagenic | [5] |
| Cyclopentadecanone | In vitro Chromosome Aberration | Human lymphocytes | Non-clastogenic | [5] |
| 2-Pentadecanone | BlueScreen Assay | Human cells | Negative for genotoxicity | [7] |
| ω -Pentadecalactone | Ames Test | <i>S. typhimurium</i> | Non-mutagenic | [6] |

Table 3: Dermal and Ocular Toxicity

| Compound | Test | Species | Concentration | Result | Reference |
|--------------------|--------------------|---------|---------------|--|-----------|
| Cyclopentadecanone | Skin Irritation | Human | - | Minimal evidence of irritation at current use levels | [8] |
| Cyclopentadecanone | Skin Sensitization | Human | - | No evidence of sensitization in human tests | [4] |
| Cyclopentadecanone | Eye Irritation | Animal | Undiluted | Moderate to severe irritant | [4] |

Table 4: Environmental Toxicity

| Compound | Endpoint | Species | Value | Reference |
|--|----------------------|------------------------|---------------------------|-----------|
| Cyclopentadecanone | Acute Toxicity | Fish (Cyprinus carpio) | LC50 (96h): > 100 mg/L | [5] |
| Globanone, Exaltone, Muscone, Civetone, Ambretone, 3-methyl-4-cyclopentadecenone | Environmental Hazard | - | Bioaccumulative and Toxic | [9] |

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

- **Test System:** Several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine synthesis operon are used. These mutations render the bacteria unable to synthesize histidine (His-).
- **Procedure:** The tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver).
- **Endpoint:** The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

- **Test System:** Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.
- **Procedure:** Cells are exposed to the test substance at multiple concentrations, with and without metabolic activation (S9 mix).
- **Endpoint:** After a suitable treatment and recovery period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, deletions, translocations).

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is an *in vivo* method for identifying potential skin sensitizers.

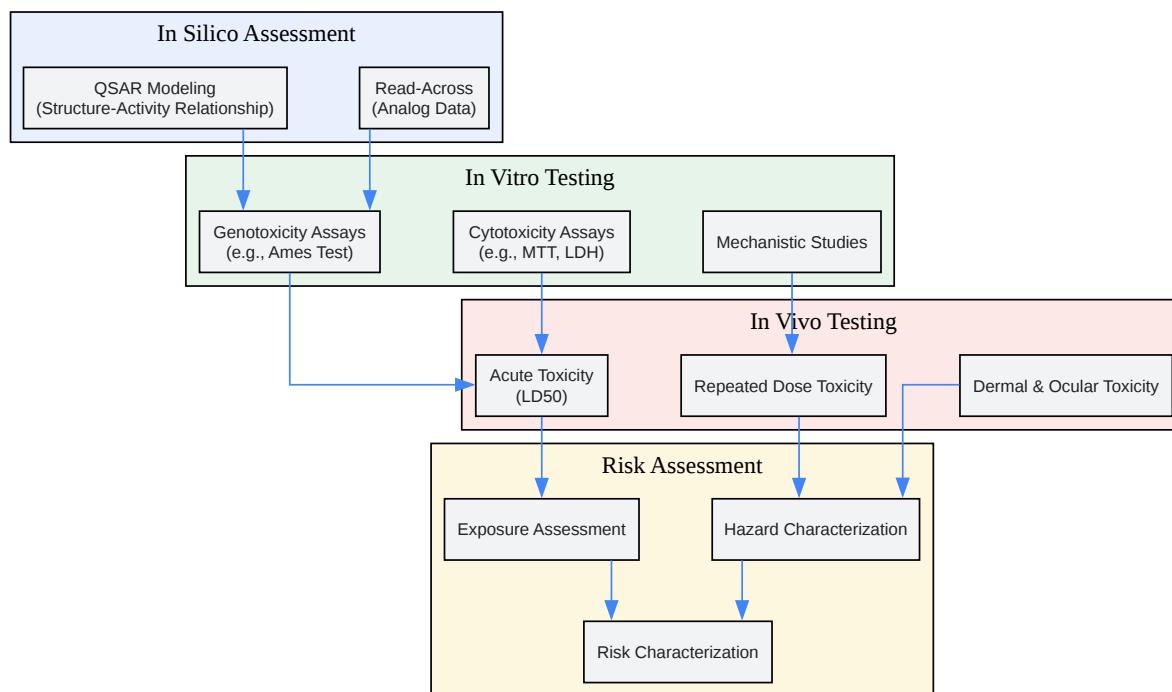
- **Test System:** Mice are typically used for this assay.

- Procedure: The test substance is applied to the dorsal surface of the mouse's ear for several consecutive days.
- Endpoint: The proliferation of lymphocytes in the draining auricular lymph nodes is measured, often by the incorporation of a radiolabeled thymidine analogue or by measuring changes in lymph node cell count. A significant increase in lymphocyte proliferation compared to vehicle-treated controls indicates a sensitizing potential.

Visualizations

General Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for evaluating the toxicity of a chemical substance.

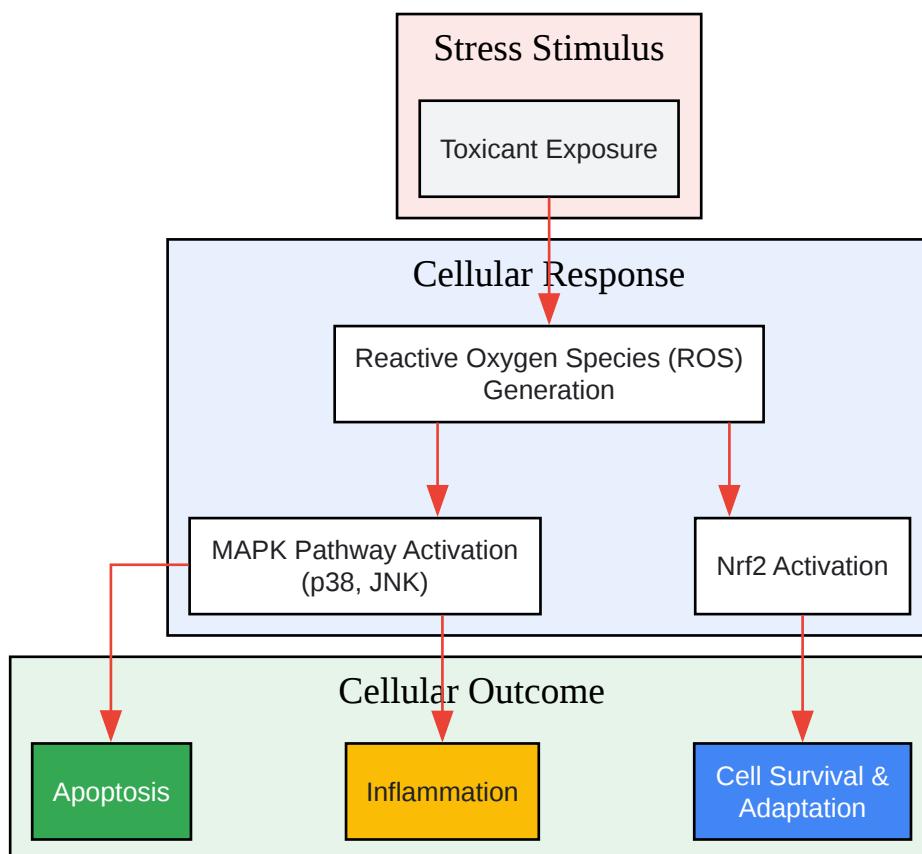


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Caption: General workflow for chemical toxicity assessment.

Signaling Pathway (Hypothetical)

As the search results did not provide specific signaling pathways for **Cyclopentadecanone**-induced toxicity, a hypothetical pathway for cellular stress response is presented below. This is a generalized representation and not specific to **Cyclopentadecanone**.



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Caption: Hypothetical cellular stress response pathway.

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